molecular formula C4H8F3NO B13312649 (R)-2-Amino-4,4,4-trifluorobutan-1-ol

(R)-2-Amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B13312649
M. Wt: 143.11 g/mol
InChI Key: CYRIDDDXXMMLMU-GSVOUGTGSA-N
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Description

General Significance of Chiral Fluorinated Scaffolds in Modern Chemical Research

The introduction of fluorine into organic molecules has revolutionized drug design and discovery. nih.gov Fluorine's small size allows it to act as a bioisostere for hydrogen, yet its high electronegativity imparts unique electronic properties. nih.gov This substitution can block metabolic pathways, enhance binding affinity to target proteins, and improve pharmacokinetic profiles, including lipophilicity and membrane permeability. nih.govnih.gov The trifluoromethyl group (CF3), in particular, is a key pharmacophore that can significantly enhance the biological activity of organic compounds. nih.gov

Chiral fluorinated scaffolds are of paramount importance as they allow for the precise three-dimensional arrangement of atoms, which is crucial for molecular recognition in biological systems. The stereochemistry of a molecule can have profound effects on its potency and selectivity. nih.govacs.org Consequently, the development of synthetic methods to access enantiomerically pure fluorinated compounds is a major focus of contemporary organic synthesis. acs.org These scaffolds are not only vital in pharmaceuticals but also find applications in the development of chiral catalysts and advanced materials with unique properties.

Overview of (R)-2-Amino-4,4,4-trifluorobutan-1-ol as a Key Chiral Building Block

This compound is a prominent example of a chiral fluorinated amino alcohol that serves as a versatile building block in organic synthesis. Its structure features a trifluoromethyl group, which enhances hydrophobicity, and both an amino and a hydroxyl group that can participate in a variety of chemical transformations. smolecule.com These functional groups allow for its incorporation into more complex molecular architectures, such as peptidomimetics and other biologically active compounds. nih.gov

The presence of the trifluoromethyl group can significantly influence the conformational preferences and biological activity of molecules derived from this building block. nih.gov For instance, it can serve as a bioisostere for the isopropyl group of leucine (B10760876), making its corresponding amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, a valuable component in drug design. nih.govmdpi.com The demand for enantiomerically pure forms of such compounds has driven the development of specialized synthetic methods. nih.govresearchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
Key Functional Groups Amino (-NH2), Hydroxyl (-OH), Trifluoromethyl (-CF3)
Chirality (R)-enantiomer

Historical Context and Evolution of Synthetic Strategies for Fluorinated Amino Alcohols

The synthesis of fluorinated organic compounds has a rich history, with early methods often relying on harsh and non-selective fluorinating agents. The development of milder and more selective reagents has been a significant advancement in the field. beilstein-journals.org The synthesis of chiral fluorinated amino alcohols, in particular, has evolved from classical resolution techniques to more sophisticated asymmetric synthetic methods.

Early strategies for preparing α-trifluoromethyl amines often involved diastereoselective reactions with chiral reagents. nih.govacs.org Over the past few decades, there has been a surge in the development of catalytic enantioselective methods. nih.gov These modern approaches include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of various nucleophiles to CF3-imines. nih.gov

The development of fluorinating agents has also been crucial. Historically, highly reactive agents like elemental fluorine were used. Over time, safer and more manageable reagents such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI) were developed, allowing for more controlled fluorination reactions. beilstein-journals.org These advancements have paved the way for the efficient and stereoselective synthesis of complex fluorinated molecules like this compound and other related structures. mdpi.comnih.gov

The following table provides a brief timeline of key developments in the synthesis of fluorinated compounds:

EraKey Developments
Early 20th Century Initial explorations into organofluorine chemistry, often using harsh fluorinating agents.
Mid-20th Century Development of milder fluorinating agents like sulfur tetrafluoride (SF4).
Late 20th Century Introduction of electrophilic fluorinating agents like N-fluoropyridinium salts. beilstein-journals.org
1991 Synthesis of N-fluorobenzenesulfonimide (NFSI), a stable and effective fluorinating agent. beilstein-journals.org
Late 20th - Early 21st Century Rise of catalytic enantioselective methods for the synthesis of chiral fluorinated compounds. nih.govacs.org
Present Continued development of novel synthetic strategies, including biocatalysis and photoredox catalysis, for accessing complex fluorinated amino acids and their derivatives. nih.govnih.gov

Properties

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

IUPAC Name

(2R)-2-amino-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1

InChI Key

CYRIDDDXXMMLMU-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CO)N)C(F)(F)F

Canonical SMILES

C(C(CO)N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Amino 4,4,4 Trifluorobutan 1 Ol

Stereoselective and Enantioselective Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. For (R)-2-Amino-4,4,4-trifluorobutan-1-ol, various methods have been developed that leverage asymmetric catalysis and chiral auxiliaries to induce the desired stereochemistry.

Asymmetric Catalytic Methods

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A key strategy for the synthesis of chiral amines is the asymmetric hydrogenation of imines. For fluorinated substrates, palladium-based catalysts have proven particularly effective. The hydrogenation of γ-fluorinated iminoesters, precursors to the target amino alcohol, can be achieved with high enantioselectivity using a palladium(II) trifluoroacetate (B77799) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) catalyst system. dicp.ac.cnnih.gov The choice of solvent is critical in these reactions; fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to significantly improve both the chemical yield and the enantiomeric excess (ee). dicp.ac.cn For instance, the hydrogenation of simple fluorinated ketimines catalyzed by a combination of Pd(OCOCF3)2 and (R)-Cl-MeO-BIPHEP in TFE can achieve high yields and enantioselectivities up to 94% ee. The presence of the fluoroalkyl group can pose challenges, as it increases reactivity towards nucleophiles and can weaken coordination to the metal catalyst, potentially leading to racemization. dicp.ac.cn However, optimized conditions have overcome these obstacles, providing a reliable pathway to chiral fluorinated amines.

Catalyst SystemSubstrate TypeSolventMax. Enantiomeric Excess (ee)
Pd(OCOCF3)2 / (R)-BINAPγ-Fluorinated Iminoester2,2,2-Trifluoroethanol (TFE)91%
Pd(OCOCF3)2 / (R)-Cl-MeO-BIPHEPFluorinated Ketimine2,2,2-Trifluoroethanol (TFE)94%

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral fluorinated compounds, organocatalytic methods can be applied to introduce fluorine stereoselectively. For example, the enantioselective α-fluorination of aldehydes can be accomplished using chiral imidazolidinone catalysts, such as the Jørgensen-Hayashi catalyst, with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.govprinceton.edu This approach generates α-fluoro aldehydes, which are versatile synthons, with excellent enantiocontrol (up to 99% ee). princeton.edu Another relevant strategy is the organocatalytic asymmetric aminofluorination of olefins, which can generate chiral β-fluoroamines from achiral α,β-unsaturated aldehydes in a single flask. nih.gov These methods provide pathways to chiral fluorinated building blocks that can be further elaborated to yield this compound.

Organocatalyst TypeReactionSubstrateKey ReagentMax. Enantiomeric Excess (ee)
Chiral Imidazolidinoneα-FluorinationAldehydesN-fluorobenzenesulfonimide (NFSI)99%
Iminium CatalystOlefin Aminofluorinationα,β-Unsaturated AldehydesAmine Nucleophile / F-source99%

Palladium catalysts are versatile and have been employed in various stereoselective transformations beyond hydrogenation. researchgate.net Palladium-catalyzed fluorination of amino acid derivatives represents a direct approach to incorporate fluorine. brynmawr.edu These reactions can proceed with high diastereoselectivity and regioselectivity through a Pd(II/IV) catalytic cycle. brynmawr.edu Furthermore, palladium-catalyzed cyclization of trichloroacetimidates derived from allylic alcohols is a known method for the stereoselective synthesis of 1,3-amino alcohols. nih.gov This methodology favors the formation of cis-isomers, which can serve as precursors to the target molecule after further synthetic manipulations. Another advanced technique is the palladium-catalyzed 1,1-fluoroarylation of unactivated aminoalkenes, which couples the alkene with an arylboronic acid and an electrophilic fluorine source like Selectfluor to generate chiral benzylic fluorides with excellent enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A highly effective and scalable method for the asymmetric synthesis of α-amino acids and their derivatives involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govresearchgate.net This methodology utilizes a recyclable chiral auxiliary, often derived from proline or α-phenylethylamine, to form a square planar nickel complex. mdpi.combeilstein-journals.org This complex acts as a chiral nucleophilic glycine equivalent. For the synthesis of the trifluoromethylated amino acid precursor, the complex is alkylated with an electrophile such as 2,2,2-trifluoroethyl iodide (CF3CH2I) under basic conditions. mdpi.com The reaction proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov A significant advantage of this method is its scalability, with successful preparations reported on scales exceeding 150 grams. mdpi.com After alkylation, the complex is disassembled, typically with acid, to release the desired amino acid and recover the chiral auxiliary for reuse, making the process cost-effective and commercially viable. mdpi.com This approach provides reliable access to enantiomerically pure (>99% ee) fluorinated amino acids, which can then be reduced to the target amino alcohol, this compound. mdpi.com

Chiral Auxiliary SourceElectrophileStereocontrolKey Features
Proline derivativesCF3CH2IHigh thermodynamic diastereoselectivityScalable (>150g), Recyclable auxiliary
α-Phenylethylamine derivativesAlkyl HalidesFormation of diastereomeric complexesConfigurationally stable stereogenic nitrogen
Sulfinyl Group as a Stereogenic Source for Asymmetric Synthesis

The use of a chiral sulfinyl group as an auxiliary is a powerful strategy for asymmetric synthesis, enabling the stereocontrolled formation of carbon-nitrogen and carbon-carbon bonds. bioorganica.com.uaresearchgate.net This methodology has been successfully applied to the synthesis of various chiral fluorinated amines, amino alcohols, and amino acids. bioorganica.com.ua The underlying principle involves the diastereoselective addition of nucleophiles to N-sulfinylimines (sulfinimines), where the stereochemical outcome is directed by the chiral center at the sulfur atom.

A general and effective approach involves the addition of organometallic reagents to chiral N-tert-butanesulfinimines. For the synthesis of this compound, a key intermediate is the N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine. The addition of a suitable nucleophile, such as a Grignard or organolithium reagent, to this imine proceeds with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the chirality of the sulfinyl group, typically following a Zimmerman-Traxler-like six-membered ring transition state.

Subsequent acidic hydrolysis of the resulting N-sulfinyl amine cleaves the sulfinyl group, affording the chiral primary amine. The final step to obtain the target amino alcohol involves the reduction of a carbonyl group that was masked or introduced as part of the nucleophile. For instance, if a protected hydroxymethyl nucleophile is used, deprotection would yield the final product. This method offers high stereoselectivity and the commercial availability of both enantiomers of the tert-butanesulfinamide auxiliary. bioorganica.com.ua

Table 1: Representative Steps in Sulfinyl-Directed Synthesis

Step Transformation Reagents & Conditions Purpose
1 Imine Formation 3,3,3-Trifluoropropanal, (R)- or (S)-tert-butanesulfinamide, dehydrating agent (e.g., CuSO₄) Formation of the chiral N-sulfinylimine precursor.
2 Nucleophilic Addition Organometallic reagent (e.g., Grignard), THF, -78 °C Diastereoselective formation of the C-N bond and creation of the stereocenter.
3 Auxiliary Cleavage HCl in a protic solvent (e.g., MeOH) Removal of the chiral sulfinyl group to yield the free amine.

Diastereoselective Synthesis from Fluorinated Precursors

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of asymmetric synthesis, allowing for the enantioselective conversion of prochiral alkenes into vicinal diols with high enantiomeric excess. mdpi.comwikipedia.orgencyclopedia.pub This reaction has been effectively integrated into synthetic sequences to produce complex chiral molecules, including fluorinated amino alcohols.

A notable synthesis of the enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid utilizes this methodology as a key step. researchgate.netnih.gov The sequence begins with the preparation of a key intermediate, a trifluoromethylated trans-disubstituted alkene. This alkene is then subjected to Sharpless AD. The choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting chiral diol. wikipedia.org

The diol is then converted into a cyclic sulfate, which undergoes a regioselective nucleophilic ring-opening with an azide (B81097) source, such as sodium azide (NaN₃). This Sₙ2 reaction proceeds with inversion of configuration, establishing the desired anti-relationship between the newly introduced amino group (as an azide precursor) and the adjacent hydroxyl group. Finally, a series of reduction steps converts the azide to an amine and the other functional groups to yield the target amino alcohol. This pathway provides excellent control over the stereochemistry at both chiral centers. researchgate.netnih.gov

Table 2: Key Steps in Synthesis via Sharpless Asymmetric Dihydroxylation

Step Starting Material Reagents & Conditions Product Enantiomeric Excess (ee)
1 Trifluoromethylated alkene AD-mix-β, t-BuOH/H₂O Chiral vicinal diol >95%
2 Chiral vicinal diol 1. SOCl₂, Et₃N; 2. RuCl₃, NaIO₄ Cyclic sulfate -
3 Cyclic sulfate NaN₃, aq. acetone Azido alcohol -

Intramolecular cyclization reactions are a highly effective strategy for establishing stereocenters, as the conformational constraints of the cyclic transition state can lead to high levels of diastereoselectivity. This approach can be used to synthesize chiral amino alcohols by creating a cyclic precursor in which the relative stereochemistry is fixed, followed by a subsequent ring-opening step.

In the context of fluorinated amino alcohol synthesis, an appropriately substituted acyclic precursor can be designed to undergo a stereoselective intramolecular cyclization. For example, a substrate containing a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a suitable tether, can cyclize to form a heterocyclic intermediate such as an oxazolidinone, pyrrolidinone, or piperidinone. The stereocenters on the acyclic chain can direct the stereochemical course of the cyclization, or new stereocenters can be formed during the ring-forming step with high diastereoselectivity.

Once the cyclic intermediate with the desired stereochemistry is formed, it can be cleaved to afford the acyclic target molecule. For instance, the reductive or hydrolytic opening of a chiral oxazinanone can yield an amino alcohol. The rigidity of the cyclic intermediate ensures that the stereochemical integrity established during cyclization is transferred to the final acyclic product. This strategy allows for precise control over the stereochemical outcome of the synthesis. nih.govfrontiersin.org

Multi-Step Convergent and Linear Synthetic Routes

Ethyl 4,4,4-trifluoroacetoacetate is a readily available and versatile starting material for the synthesis of trifluoromethyl-containing compounds. Its structure, featuring a β-ketoester moiety, allows for a wide range of chemical transformations to build molecular complexity.

A linear synthetic approach to this compound can be envisioned starting from this precursor. The synthesis could involve the following key transformations:

Asymmetric Reduction: The ketone functionality can be asymmetrically reduced to a hydroxyl group using chiral reducing agents or catalytic asymmetric hydrogenation. This step establishes the first stereocenter.

Introduction of the Amino Group: The ester group can be converted into a primary amide, which can then undergo a Hofmann rearrangement to introduce the amino group at the C2 position. Alternatively, the α-position can be functionalized to introduce a nitrogen-containing group.

Final Reduction: The ester or a resulting carboxylic acid is finally reduced to the primary alcohol to yield the target compound.

Trifluoromethylated olefins and alkenes are pivotal precursors in fluorinated compound synthesis due to the versatile reactivity of the carbon-carbon double bond. hawaii.edu A linear synthesis of this compound can be effectively executed starting from a simple trifluoromethylated alkene.

As detailed in section 2.1.3.1, a highly efficient route begins with a trifluoromethylated alkene. researchgate.netnih.gov This approach is linear, with each step building upon the previous one to construct the final molecule. The synthesis of the key alkene precursor itself can be achieved through various methods, such as the Wittig reaction or trifluoromethylation of a corresponding vinyl halide.

The subsequent functionalization of the alkene, typically through an asymmetric dihydroxylation or aminohydroxylation, introduces the required hydroxyl and amino functionalities with the desired stereochemistry. The Sharpless asymmetric dihydroxylation, as previously discussed, provides a reliable method for setting the two contiguous stereocenters in a single step with high enantioselectivity. mdpi.comwikipedia.org This linear sequence, starting from a simple alkene, represents a robust and efficient pathway to the target chiral amino alcohol.

Table 3: Comparison of Synthetic Strategies

Strategy Key Reaction Advantages Disadvantages
Sulfinyl Auxiliary Diastereoselective addition to N-sulfinylimine High diastereoselectivity; commercially available auxiliary. Stoichiometric use of chiral auxiliary.
Sharpless AD Asymmetric dihydroxylation of an alkene Catalytic asymmetric step; high enantioselectivity. Multi-step sequence to prepare the alkene precursor.
Intramolecular Cyclization Stereoselective ring formation Excellent control of relative stereochemistry. Requires synthesis of a specific acyclic precursor; ring-opening may be challenging.
From Trifluoroacetoacetate Asymmetric reduction/functionalization Readily available starting material. May require multiple steps for functional group interconversions.

| From Trifluoromethylated Olefins | Asymmetric functionalization of C=C bond | Direct introduction of functionality with stereocontrol. | Preparation of the specific olefin may be required. |

Chemoenzymatic and Biocatalytic Approaches

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, established chemoenzymatic strategies for analogous compounds provide a clear framework for its potential production. Biocatalysis offers significant advantages, including high stereoselectivity and mild reaction conditions. mdpi.comresearchgate.net

Potential biocatalytic strategies include:

Reductive Amination: A plausible route involves the asymmetric reductive amination of a ketone precursor, 1-hydroxy-4,4,4-trifluorobutan-2-one. This transformation could be catalyzed by engineered amine dehydrogenases or transaminases, which are widely used for the synthesis of chiral amines and amino acids. nih.gov The use of R-selective transaminases, for instance, has been successfully applied in the preparation of other chiral amino alcohols. google.com

Enzymatic Reduction: The stereoselective reduction of a corresponding α-azido or α-keto ester followed by chemical or enzymatic reduction of the ester functionality could yield the target amino alcohol. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are known to catalyze the reduction of a wide range of carbonyl compounds to chiral alcohols with high enantiomeric excess. nih.gov Specifically, ene reductases have been employed for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org

Biocatalytic Fluorination: Direct enzymatic fluorination is an emerging field. numberanalytics.com Enzymes like fluorinases can introduce fluoride (B91410) anions into substrates via an SN2 mechanism under mild conditions, offering potential for novel synthetic pathways to fluorinated building blocks. acsgcipr.org

These approaches, often part of one-pot or cascade reactions, leverage the synergy between chemical and enzymatic steps to build complex chiral molecules efficiently. nih.goventrechem.com For example, the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers has been demonstrated using dehydrogenases coupled with a cofactor regeneration system, achieving high conversion yields and complete enantiomeric excess. nih.gov Such systems could be adapted for the synthesis of the target amino alcohol.

Process Development for Scalable Preparation

A robust and scalable synthesis of this compound can be envisioned through a two-stage process: the large-scale asymmetric synthesis of its immediate precursor, (R)-2-Amino-4,4,4-trifluorobutanoic acid, followed by its efficient reduction.

A well-documented and reproducible method exists for the multi-hundred-gram scale synthesis of the enantiomeric (S)-2-Amino-4,4,4-trifluorobutanoic acid, and this process is directly adaptable for the (R)-enantiomer by using the corresponding chiral auxiliary. mdpi.comnih.gov The key step is the alkylation of a Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. mdpi.com

Following the synthesis of the N-protected amino acid, a reliable and scalable reduction converts the carboxylic acid to the primary alcohol. A convenient one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with sodium borohydride (B1222165) (NaBH₄). benthamopen.com This procedure is known to provide good to excellent yields without racemization and is amenable to large-scale conversions (tested up to 10g) using reagents that are relatively non-hazardous and easy to handle. benthamopen.com

General Two-Step Scalable Process:

Asymmetric Alkylation: Large-scale synthesis of N-protected (R)-2-Amino-4,4,4-trifluorobutanoic acid using a recyclable chiral auxiliary. mdpi.com

One-Pot Reduction: Conversion of the resulting amino acid to this compound using CDI and NaBH₄. benthamopen.com

Optimization of Reaction Conditions for Large-Scale Synthesis

The development of a commercially viable, large-scale process requires meticulous optimization of reaction conditions to maximize yield and stereochemical purity while ensuring operational convenience and cost-effectiveness. nih.gov

For the initial alkylation step to produce the amino acid precursor, a thorough evaluation of solvents, bases, and stoichiometry has been performed. mdpi.com N,N-dimethyl-formamide (DMF) was identified as the optimal solvent over others like DMSO and acetonitrile. Among various bases, a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) was found to be optimal. Critically for large-scale synthesis, it was discovered that only a slight excess (5 mol%) of both the base and the alkylating agent (1,1,1-trifluoro-2-iodoethane) was sufficient to achieve the best yield and stereochemical outcome. mdpi.com

Table 1: Optimized Conditions for the Alkylation Step in Precursor Synthesis mdpi.com
ParameterOptimized ConditionNotes
SolventN,N-Dimethyl-formamide (DMF)Selected over DMSO and CH₃CN for optimal results.
BasePotassium Hydroxide (KOH) in MethanolDetermined to be optimal after assessing KOH, NaOH, NaOMe, KOMe, and various combinations.
Base Stoichiometry1.05 equivalents (5 mol% excess)Found to be sufficient for optimal yield, avoiding large excesses typical in lab-scale synthesis.
Alkylating Agent Stoichiometry1.05 equivalents (5 mol% excess)Sufficient for achieving optimal yield and stereochemical outcome.
Temperature20–35 °CAllows for a controlled reaction profile.

For the subsequent reduction of the N-protected amino acid to the amino alcohol, the optimized conditions involve a mild, one-pot procedure. The reaction is initiated by activating the carboxylic acid with CDI in tetrahydrofuran (B95107) (THF) at room temperature. After activation, the reduction is carried out by adding an aqueous solution of NaBH₄ at 0 °C. The reaction is rapid, typically completing within 30 minutes, and the workup is straightforward. benthamopen.com

Development of Atom-Economic and Environmentally Benign Protocols

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on high atom economy and the reduction of environmental impact. jocpr.comnih.gov

The synthesis of the precursor, (R)-2-Amino-4,4,4-trifluorobutanoic acid, incorporates several features that align with these principles:

Recyclable Chiral Auxiliary: The most significant green feature of the process is the use of a chiral auxiliary that can be recovered and reused. After the disassembly of the Ni(II) complex, the chiral ligand is reclaimed with a typical recovery yield of ~95% and >98% purity. This recyclability makes the process commercially competitive and drastically reduces waste, as the expensive chiral source is not consumed. mdpi.com

Atom Economy: The key bond-forming step is an alkylation, which is an addition-type reaction that generally possesses a high atom economy compared to substitution or elimination reactions where byproducts are inherently formed. nih.govrsc.org The subsequent reduction of the carboxylic acid to an alcohol is also an atom-efficient transformation.

Solvent Choice: For the disassembly of the intermediate complex on a large scale, a low-cost and chemically inert industrial solvent, dimethoxyethane (DME), was selected, highlighting consideration for process safety and cost. mdpi.com

Chemical Transformations and Derivatizations of R 2 Amino 4,4,4 Trifluorobutan 1 Ol

Amine and Alcohol Functionalization Strategies

The strategic functionalization of the amine and primary alcohol groups is crucial for the application of (R)-2-amino-4,4,4-trifluorobutan-1-ol in multistep syntheses. This typically involves the use of protecting groups to selectively mask one functionality while the other is being chemically modified.

The protection of the amino group is a common first step in the synthetic manipulation of amino alcohols. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The Fmoc group is a base-labile protecting group widely used in peptide synthesis. wikipedia.org Its introduction can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. wikipedia.orgmdpi.com For amino acids, an intermediate silylation step with a reagent like trimethylsilylchloride (TMSCl) can prevent the oligomerization of the amino acid during the Fmoc protection. researchgate.net This strategy is applicable to this compound to yield the corresponding N-Fmoc derivative. The synthesis of the analogous (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been demonstrated on a large scale, where the amino acid is treated with Fmoc-OSu to afford the desired product. mdpi.com

The Boc group is an acid-labile protecting group and represents another common strategy for amine protection. The synthesis of N-Boc protected amino alcohols is well-established. dntb.gov.ua

Table 1: Common N-Protecting Groups for 2-Amino-4,4,4-trifluorobutan-1-ol

Protecting GroupReagentKey Characteristics
FmocFmoc-Cl, Fmoc-OSuBase-labile, UV-active for reaction monitoring. wikipedia.org
BocBoc₂OAcid-labile, stable to many nucleophiles and bases.
CbzBenzyl chloroformateRemoved by hydrogenolysis. vcu.edu

Protection of the hydroxyl group is often necessary to prevent its interference in reactions targeting the amine functionality. Silyl (B83357) ethers are one of the most common choices for protecting alcohols due to their ease of formation, stability, and selective removal. wikipedia.org The reactivity of the silylating agent and the stability of the resulting silyl ether can be tuned by varying the substituents on the silicon atom. researchgate.net

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). wikipedia.orgresearchgate.net The silylation of an alcohol is typically carried out by reacting it with the corresponding silyl halide in the presence of a base, such as an amine, to neutralize the generated acid. wikipedia.org For instance, the silylation of an amino alcohol can be achieved using phenyldimethylsilyl chloride (PDMSCl) in the presence of nitrogenous bases like pyridine, N-methylimidazole (NMI), or 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. osti.gov

Activation of the hydroxyl group, on the other hand, prepares it for nucleophilic substitution. This is commonly achieved by converting the alcohol into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate) or a halide.

The amino and hydroxyl groups of this compound can be readily converted to amides and esters, respectively. Amide formation typically involves the reaction of the amine with a carboxylic acid, acid chloride, or anhydride. Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivatives. These transformations are fundamental in organic synthesis and are often employed in the construction of more complex molecules. For example, β-amino-α-trifluoromethyl alcohols can be converted into various amides for biological testing. nih.gov

Synthetic Utility in Forming Advanced Organic Intermediates

The unique structural features of this compound make it a valuable precursor for the synthesis of advanced organic intermediates, including heterocyclic compounds and fluorinated amino acids.

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of four-membered nitrogen-containing heterocycles, such as azetidines. organic-chemistry.orgnih.gov The synthesis of azetidines often involves an intramolecular cyclization of a γ-amino alcohol. organic-chemistry.org This typically requires the activation of the hydroxyl group to facilitate nucleophilic attack by the amine. organic-chemistry.org

Various methods have been developed for the synthesis of azetidines from amino alcohols. One approach involves the activation of the hydroxyl group as a sulfonate ester, followed by intramolecular cyclization. u-tokyo.ac.jp Another strategy is the Mitsunobu reaction, which allows for the one-pot conversion of the amino alcohol to the corresponding azetidine.

One of the most significant applications of this compound is its use as a precursor for the synthesis of the corresponding α-amino acid, (R)-2-amino-4,4,4-trifluorobutanoic acid, and its esters. Fluorinated amino acids are of great interest in medicinal chemistry as they can impart unique properties to peptides and other biologically active molecules. mdpi.com

The conversion of the primary alcohol functionality to a carboxylic acid can be achieved through a two-step oxidation process, first to the aldehyde and then to the carboxylic acid. Mild oxidation of β-amino alcohols to α-amino aldehydes can be performed using reagents like manganese(IV) oxide. researchgate.net Subsequent oxidation of the aldehyde to the carboxylic acid would yield the desired amino acid. The synthesis of the enantiomeric (S)-2-amino-4,4,4-trifluorobutanoic acid has been reported through various methods, including the alkylation of a chiral glycine (B1666218) equivalent. mdpi.comresearchgate.net A short and efficient enantioselective synthesis of both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid has also been developed. researchgate.netnih.gov

Once the amino acid is obtained, it can be esterified using standard methods to produce the corresponding amino acid esters. These esters are valuable intermediates in peptide synthesis and for the preparation of other derivatives.

Table 2: Key Transformations of this compound

TransformationReagents/ConditionsProduct Type
N-ProtectionFmoc-Cl, Boc₂O, Cbz-ClN-Protected amino alcohol
O-ProtectionSilyl halides (e.g., TBDMSCl)O-Silyl ether
Amide FormationCarboxylic acids, acid chloridesAmide
Ester FormationCarboxylic acids, acid chloridesEster
CyclizationActivation of OH, then intramolecular Sₙ2Azetidine
OxidationOxidation of primary alcoholFluoroalkyl amino acid

Precursor in the Synthesis of Fluorinated Aldehydes (e.g., Trifluorocrotonaldehyde)

While direct synthesis of trifluorocrotonaldehyde from this compound is not prominently documented, the structural framework of the amino alcohol allows for its potential conversion to fluorinated aldehydes through established synthetic routes. A plausible pathway would involve the oxidation of the primary alcohol to an aldehyde, followed by further transformations.

A practical synthesis of 4,4,4-trifluorocrotonaldehyde (B13457059) has been achieved through the oxidation of 4,4,4-trifluorocrotyl alcohol. rsc.org The alcohol precursor, in turn, can be synthesized by the reduction of ethyl 4,4,4-trifluorocrotonate. rsc.org This suggests that this compound could be a precursor to related fluorinated aldehydes by first protecting the amino group, oxidizing the alcohol, and then performing subsequent reactions to introduce the desired unsaturation.

The synthesis of α-fluoroamides from aldehydes has also been demonstrated through a three-component fluorination–aminocarbonylation process, highlighting the utility of aldehydes in constructing complex fluorinated molecules. cas.cn

Table 1: Synthesis of 4,4,4-Trifluorocrotonaldehyde from a Precursor

StepReactantReagentsProductYield
1Ethyl 4,4,4-trifluorocrotonateLithium aluminum hydride, Aluminum trichloride4,4,4-Trifluorocrotyl alcoholNot specified
24,4,4-Trifluorocrotyl alcoholManganese dioxide4,4,4-Trifluorocrotonaldehyde47%

Data extracted from a study on the practical synthesis of 4,4,4-trifluorocrotonaldehyde. rsc.org

Preparation of Chiral Ligands and Organocatalysts

Chiral 1,2-amino alcohols are recognized as valuable scaffolds for the development of chiral ligands and organocatalysts. nih.gov The stereochemistry and functional groups of this compound make it an attractive candidate for such applications.

The preparation of chiral β-aminophosphine derivatives, a class of effective ligands in asymmetric catalysis, often starts from chiral amino alcohols. rsc.org A general approach involves the conversion of the amino alcohol to a cyclic sulfamidate, followed by a nucleophilic ring-opening with a phosphide (B1233454) source. This methodology provides an efficient route to chiral aminophosphines. researchgate.net

Furthermore, simple primary β-amino alcohols have been shown to function as efficient organocatalysts in asymmetric reactions like the Michael addition. nih.gov These catalysts operate through the formation of an enamine intermediate with the substrate, while the hydroxyl group can participate in hydrogen bonding to control the stereochemical outcome. The trifluoromethyl group in this compound can introduce unique steric and electronic effects that could enhance the selectivity and efficiency of such catalytic systems.

The derivatization of amino acids into chiral ligands is a well-established strategy. For instance, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally related to the title compound, are used in the synthesis of chiral auxiliaries. mdpi.com

Table 2: Examples of Chiral Ligands and Organocatalysts Derived from Amino Alcohols

Catalyst/Ligand TypeStarting MaterialKey TransformationApplication
β-AminophosphineChiral Amino AlcoholConversion to cyclic sulfamidate and reaction with metal phosphides researchgate.netAsymmetric Hydrogenation
Primary β-Amino Alcohol OrganocatalystChiral Amino AlcoholDirect use as a catalystAsymmetric Michael Addition nih.gov
Chiral Auxiliary(S)-2-Amino-4,4,4-trifluorobutanoic acidFormation of Ni(II) complex with a glycine Schiff base mdpi.comAsymmetric Alkylation

Applications of R 2 Amino 4,4,4 Trifluorobutan 1 Ol As a Chiral Scaffold

Role in the Synthesis of Structurally Complex Fluorinated Compounds

The strategic placement of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. (R)-2-Amino-4,4,4-trifluorobutan-1-ol provides a ready-made chiral synthon containing a trifluoromethyl group, facilitating the synthesis of structurally diverse fluorinated compounds with controlled stereochemistry.

Chiral β-fluoroalkyl β-amino alcohols are important structural motifs in medicinal chemistry. While direct synthetic routes to these units can be challenging, the use of chiral building blocks like this compound offers a strategic advantage. Although direct examples starting from this specific butanol derivative are not extensively documented, the principles of its application can be inferred from the synthesis of related structures. For instance, the reduction of β-fluoroalkyl β-amino acrylic acid derivatives is a successful method for producing chiral β-fluoroalkyl β-amino acid derivatives, which can be further reduced to the corresponding γ-fluoroalkyl γ-amino alcohols. nih.govnih.gov This highlights the utility of amino alcohol scaffolds in accessing these valuable fluorinated synthons. The inherent chirality of this compound can be exploited to direct the stereochemical outcome of subsequent reactions, enabling the construction of new stereocenters with high diastereoselectivity.

The creation of stereogenic centers bearing fluorine atoms is a key challenge in fluoroorganic chemistry. This compound serves as a precursor for generating molecules with fluoroorganic stereocenters. The existing stereocenter in the molecule can act as a control element in diastereoselective reactions, allowing for the introduction of new stereocenters with predictable configurations. This approach is particularly valuable for the synthesis of complex molecules where the precise arrangement of atoms is crucial for biological activity. The introduction of fluorine-containing groups into amino acids has been a subject of intense research, as these modified amino acids are used to create peptides with enhanced stability and unique conformational properties. researchgate.net

Development of Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands for a wide range of asymmetric catalytic transformations. The incorporation of fluorine into the ligand structure can have a profound impact on the catalyst's performance.

This compound is an ideal candidate for the design of novel fluorinated amino alcohol-based ligands. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. The trifluoromethyl group can be used to tune the steric and electronic properties of the ligand. For example, enantiomerically pure β-amino-α-trifluoromethyl alcohols have proven to be more effective ligands than their non-fluorinated counterparts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov The synthesis of trifluoromethylated amino alcohols from readily available natural products like monoterpenes has been explored, demonstrating the interest in this class of compounds as chiral ligands and organocatalysts. mdpi.com

The presence of the trifluoromethyl group in ligands derived from this compound can significantly influence their catalytic performance. The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the metal center, thereby affecting its reactivity and selectivity. nih.gov Furthermore, the steric bulk of the trifluoromethyl group can create a more defined chiral pocket around the metal center, leading to higher levels of enantioselectivity. It has been shown that the introduction of fluoroalkyl groups into chiral ligands can enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com The increased stereoselectivity is often attributed to the strong electron-withdrawing properties, large steric effect, and electrostatic interactions of the trifluoromethyl group. researchgate.net

Contribution to the Synthesis of Fluorinated Amino Compounds

Beyond its use in catalysis, this compound is a valuable starting material for the synthesis of other enantiomerically pure fluorinated amino compounds. The amino and hydroxyl functionalities can be chemically modified to introduce a wide range of other functional groups, leading to a diverse array of chiral fluorinated molecules. For instance, the oxidation of the primary alcohol to a carboxylic acid would yield the corresponding β-amino acid, a valuable building block for the synthesis of peptides and peptidomimetics. A preparative method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a closely related compound, has been developed, underscoring the importance of such fluorinated amino acids in drug design. mdpi.com

Stereoselective Synthesis of Fluorinated Amino Acids as Leucine (B10760876) Bioisosteres

The strategic replacement of hydrogen atoms with fluorine is a cornerstone of modern drug design, often leading to enhanced metabolic stability and fine-tuned bioactivity. mdpi.comnih.gov In peptide and peptidomimetic design, fluorinated amino acids are of particular interest. This compound serves as a key precursor for the synthesis of (R)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated amino acid that acts as a bioisostere of the natural amino acid, leucine. mdpi.comnih.gov

The bioisosteric relationship between the trifluoromethyl group (CF₃) of the synthetic acid and the isopropyl group of leucine is a critical aspect of its design. mdpi.com This substitution can influence peptide conformation, stability, and receptor binding affinity. Enantiomerically pure forms of 2-amino-4,4,4-trifluorobutanoic acid are in high demand for the de novo design of biologically active peptides. mdpi.comnih.gov

The synthesis of the target amino acid from the parent amino alcohol involves the oxidation of the primary alcohol functionality to a carboxylic acid, a standard transformation in organic synthesis. The chirality at the C2 position is retained, ensuring the stereochemical integrity of the final product. While various methods exist for the asymmetric synthesis of fluorinated amino acids, utilizing a pre-existing chiral scaffold like this compound offers a direct and efficient route to the desired enantiomer.

Table 1: Structural Comparison of Leucine and its Bioisostere

Compound NameStructureKey Functional Group
LeucineLeucine structureIsopropyl group
(R)-2-amino-4,4,4-trifluorobutanoic acid(R)-2-amino-4,4,4-trifluorobutanoic acid structureTrifluoromethyl group

Preparation of Chiral Fluorinated Amines and Amino Alcohols

Chiral amino alcohols and amines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive compounds. nih.govwestlake.edu.cn The introduction of fluorine into these structures can significantly modulate their properties, such as the basicity of the amine, which can improve bioavailability. nih.gov this compound is an ideal starting point for creating a diverse range of other chiral fluorinated molecules.

A powerful strategy involves the conversion of chiral amino alcohols into 2-trifluoromethyl-1,3-oxazolidine derivatives. These heterocyclic intermediates can then undergo stereoselective ring-opening reactions with various nucleophiles under Lewis acid activation. researchgate.net This methodology provides a versatile route to a wide array of functionalized α-trifluoromethylamines. researchgate.net

Starting with this compound, one could first protect the amine and then react it with a suitable carbonyl compound to form the corresponding oxazolidine. Subsequent reaction with silylated nucleophiles, for instance, would lead to the diastereoselective formation of new carbon-carbon or carbon-heteroatom bonds, yielding various trifluoromethylated amines, amino alcohols, and other derivatives like β-amino esters and nitriles. researchgate.net These products themselves are valuable building blocks for more complex molecules, including trifluoromethylated α- and β-amino acids. researchgate.net

Table 2: Examples of Chiral Molecules Synthesized via Oxazolidine Intermediates

NucleophileResulting Product ClassPotential Application/Significance
AllyltrimethylsilaneHomoallylic aminesBuilding blocks for natural product synthesis
Silyl (B83357) enol ethersβ-AminoketonesPrecursors to β-amino acids and other synthons
Trimethylsilyl (B98337) cyanideα-Amino nitrilesDirect precursors to α-amino acids
Silyl ketene (B1206846) acetalsβ-Amino estersVersatile intermediates for peptide synthesis

Mechanistic Investigations and Theoretical Studies on R 2 Amino 4,4,4 Trifluorobutan 1 Ol Reactions

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and fluorinated molecules like (R)-2-amino-4,4,4-trifluorobutan-1-ol are often prepared using asymmetric transformations. The elucidation of the mechanisms governing these reactions is critical for optimizing reaction conditions and achieving high levels of stereocontrol.

Asymmetric synthesis of related chiral fluorinated building blocks, such as β-amino acids, often involves the stereoselective addition of nucleophiles to chiral imines or the use of chiral auxiliaries. For instance, the synthesis of enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid has been achieved using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com The subsequent alkylation with a trifluoroethylating agent proceeds with high diastereoselectivity, controlled by the chiral ligand. mdpi.com The mechanism relies on the chiral environment created by the auxiliary, which shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face.

Another common strategy is the use of catalytic asymmetric methods. For example, the enantioselective synthesis of anti-4,4,4-trifluorothreonine has been accomplished through Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene. researchgate.netnih.gov The mechanism of this reaction involves the formation of a chiral osmate ester intermediate, with the stereochemistry dictated by the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) complexed to the osmium tetroxide catalyst. The facial selectivity of the dihydroxylation is determined by the specific ligand used, allowing access to either enantiomer of the product.

Biomimetic transamination reactions also provide a pathway to chiral trifluoromethylated amino compounds. researchgate.net These reactions often proceed through Schiff base intermediates, where stereocontrol is achieved via an asymmetric 1,3-proton shift catalyzed by a chiral base or organocatalyst. The mechanism involves the stereoselective tautomerization of an enamine intermediate to a chiral imine, which is then hydrolyzed to yield the enantiomerically enriched amine.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to complement experimental findings, providing detailed insights into the energetic and structural aspects of reaction mechanisms involving this compound.

Understanding the structure and energetics of transition states is key to explaining the origins of stereoselectivity. For reactions involving the formation of vicinal amino alcohols, computational models like Density Functional Theory (DFT) are used to analyze potential transition states. nih.gov For example, in the addition of a homoenolate to a chiral N-tert-butanesulfinyl imine, two competing transition state models can explain the observed diastereoselectivity: a closed, chair-like Zimmerman-Traxler transition state and an open, acyclic transition state. nih.gov

The Zimmerman-Traxler model often explains the formation of syn-diastereoisomers, where the metal cation (e.g., Zn²⁺) coordinates to both the enolate oxygen and the imine nitrogen, creating a rigid six-membered ring. nih.gov In this cyclic arrangement, substituents prefer to occupy pseudoequatorial positions to minimize steric strain. Conversely, the formation of anti-diastereoisomers can be rationalized by an open transition state that minimizes destabilizing dipole-dipole interactions between the enolate oxygen and the imine nitrogen. nih.gov DFT calculations can determine the relative energies of these transition states, predicting the major diastereomer formed.

Table 1: Comparison of Transition State Models in Stereoselective Additions

Transition State ModelKey FeaturesPredicted Stereochemical OutcomeGoverning Factors
Zimmerman-Traxler (Closed)Cyclic, chair-like six-membered ring; Metal chelationTypically synSteric interactions (substituents in pseudoequatorial positions)
Acyclic (Open)Non-cyclic arrangement of reactantsTypically antiMinimization of dipole-dipole repulsions

The trifluoromethyl (CF₃) group exerts profound stereodirecting effects due to its unique combination of steric bulk and electronic properties. It is significantly larger than a methyl group and possesses strong electron-withdrawing character due to the high electronegativity of the fluorine atoms. nih.gov

Computationally, the impact of the CF₃ group can be assessed by analyzing its influence on transition state geometries and energies. Its steric demand can create a highly biased environment, effectively blocking one face of a reactive center and directing an incoming reagent to the less hindered face. Electronically, the CF₃ group can destabilize adjacent positive charges, influencing the regioselectivity and stereoselectivity of reactions that proceed through carbocationic intermediates. It can also enhance the acidity of nearby protons or influence the strength of non-covalent interactions like hydrogen bonding, which can be crucial for the organization of the transition state assembly in organocatalyzed reactions. nih.govresearchgate.net

Table 2: Properties and Effects of the Trifluoromethyl Group

PropertyTrifluoromethyl (-CF₃) GroupImpact on Reactivity and Stereoselectivity
Steric SizeLarger than methyl and chlorineActs as a powerful steric directing group, blocking reagent approach from one face.
Electronic EffectStrongly electron-withdrawing (inductive effect)Influences the stability of intermediates (e.g., destabilizes carbocations), alters pKa values.
Lipophilicity (Hansch π value)+0.88Enhances interactions through hydrophobic effects, influences binding affinity. nih.gov
Bond Strength (C-F)High (approx. 485 kJ/mol)Confers high metabolic stability to the group. nih.gov

The reactivity of a molecule is intrinsically linked to its conformational preferences. For this compound, the presence of polar amino and hydroxyl groups, along with the bulky CF₃ group, leads to specific favored conformations governed by intramolecular hydrogen bonding and steric avoidance.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates provide invaluable mechanistic proof. However, these species are often highly reactive and present in low concentrations, making their detection challenging. nih.gov Advanced spectroscopic techniques are employed to overcome these hurdles.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for characterizing relatively stable intermediates, such as certain organometallic complexes or glycosyl triflates, by slowing down reaction rates sufficiently to allow for their observation. nih.gov

For more elusive intermediates, mass spectrometry (MS) combined with spectroscopic methods offers a means of characterization in the gas phase. rsc.org Techniques like infrared ion spectroscopy (also known as infrared multiple photon dissociation, IRMPD) can provide structural information on mass-selected ions. rsc.orgrsc.org By generating potential intermediates within a mass spectrometer and recording their IR spectra, one can compare the experimental data with spectra predicted from DFT calculations for various possible isomeric structures. This comparison allows for the confident assignment of the intermediate's structure. rsc.org

In the context of reactions involving this compound, potential intermediates could include Schiff bases (imines), oxazolidinones, or metal-chelated species. Spectroscopic characterization would focus on identifying key vibrational modes (e.g., C=N stretch for an imine, C=O stretch for an oxazolidinone) or specific NMR chemical shifts and coupling constants (e.g., ¹H-¹⁹F coupling) to confirm their transient existence and structure. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel and More Efficient Asymmetric Synthetic Pathways

While methods for the synthesis of trifluoromethylated amines and amino alcohols exist, the pursuit of more efficient, scalable, and versatile asymmetric pathways remains a critical research focus. Current strategies often rely on the reduction of corresponding ketones or the use of chiral auxiliaries, but emerging methodologies promise greater efficacy.

Future exploration is likely to concentrate on catalytic enantioselective methods, which offer high atom economy and catalytic turnover. Key areas of investigation include:

Asymmetric Transfer Hydrogenation: This technique, using readily available hydrogen sources like alcohols, has proven effective for the reduction of trifluoromethylated imines to chiral amines with excellent yields and enantioselectivity. researchgate.net The development of novel palladium/zinc co-catalytic systems or other transition metal catalysts could be adapted for the synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol from a suitable trifluoromethylated amino ketone precursor. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts represents a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids and squaramide-based catalysts have been successfully employed in reactions like Mannich and aldol (B89426) additions to create fluorinated amino compounds. mdpi.comresearchgate.net Research into organocatalyzed reductions or aminocatalysis could yield direct and highly enantioselective routes to the target molecule.

Enzyme-Catalyzed Synthesis: Biocatalysis offers unparalleled stereoselectivity under mild reaction conditions. The use of enzymes such as ketoreductases (KREDs) has been shown to afford chiral alcohols with good yield and stereoselectivity. researchgate.net Screening for or engineering specific enzymes for the stereoselective reduction of a trifluoromethylated amino ketone would provide a direct and green route to this compound.

Table 1: Comparison of Emerging Asymmetric Synthetic Strategies
Synthetic PathwayKey FeaturesPotential AdvantagesRelevant Research Findings
Asymmetric Transfer HydrogenationUtilizes transition metal catalysts (e.g., Pd/Zn) and alcohol as a hydrogen source.High yields and enantioselectivity; avoids high-pressure hydrogen gas.Effective for reducing trifluoromethylated imines to chiral amines. researchgate.net
OrganocatalysisEmploys chiral small molecules (e.g., phosphoric acids, squaramides) as catalysts.Metal-free; mild reaction conditions; high enantioselectivity.Successful in asymmetric Mannich reactions for fluorinated nucleophiles. mdpi.com
Biocatalysis (Enzymatic)Uses enzymes like ketoreductases (KREDs) for stereoselective reductions.Exceptional stereoselectivity; environmentally benign (aqueous media, mild conditions).KREDs have been used to produce chiral alcohols with high stereoselectivity. researchgate.net

Expanding the Scope of Applications as a Chiral Building Block in Diverse Chemical Fields

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comrsc.org this compound is an exemplary chiral building block, providing access to a wide range of more complex molecules. nih.govbuchler-gmbh.com

Future research will focus on leveraging its unique structure in several key areas:

Medicinal Chemistry: The compound serves as a precursor for enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are valuable as bioisosteres of natural amino acids like leucine (B10760876) in drug design. mdpi.comnih.gov Its bifunctional nature (amine and alcohol) allows for its incorporation into peptide mimics, enzyme inhibitors, and other bioactive scaffolds. The CF3 group can improve pharmacokinetic profiles and the stereocenter is crucial for target recognition. nih.govmdpi.com

Agrochemicals: Similar to pharmaceuticals, the introduction of CF3 groups can enhance the efficacy and stability of pesticides and herbicides. rsc.org This building block can be used to synthesize novel chiral agrochemicals with potentially improved activity and reduced environmental impact.

Asymmetric Catalysis: Chiral β-amino alcohols are known to be effective ligands for metal catalysts and as organocatalysts in their own right for a variety of asymmetric transformations. mdpi.com The presence of the electron-withdrawing CF3 group can modulate the electronic properties of the ligand or catalyst, potentially leading to improved stereoselectivity in reactions such as the addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. unibo.it Applying these principles to the synthesis and subsequent use of this compound is a key future direction.

Solvent Replacement: A major focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. unibo.itunife.it Research into using solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water for the synthesis and derivatization steps could significantly lower the environmental impact. unife.itresearchgate.net The use of aqueous media has been successfully demonstrated for some multicomponent reactions to synthesize related heterocyclic compounds. researchgate.net

Process Intensification: Developing one-pot or continuous flow protocols can drastically improve efficiency and reduce waste by avoiding intermediate purification steps. unibo.it These approaches lead to a lower Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of raw material inputs to the final product mass.

Use of Renewable Reagents and Catalysts: Employing biocatalysts, as mentioned previously, is a cornerstone of green chemistry. researchgate.net Furthermore, developing heterogeneous catalysts that can be easily recovered and reused would improve the sustainability of the synthetic process. researchgate.net

Advanced Studies on the Stereochemical Control and Reactivity of Fluorinated Systems

The profound influence of fluorine on a molecule's conformation and reactivity is a subject of ongoing fundamental research. numberanalytics.com The high electronegativity and steric demand of the trifluoromethyl group in this compound significantly affects the properties of the adjacent stereocenter and functional groups. doaj.org

Future studies in this area will likely involve a combination of computational modeling and advanced spectroscopic techniques to:

Understand Conformational Preferences: Elucidate how the CF3 group influences the conformational equilibrium of the molecule and its derivatives through effects like electrostatic repulsion or the gauche effect. This understanding is crucial for designing molecules that can adopt a specific bioactive conformation.

Quantify Electronic Effects: The strong electron-withdrawing nature of the CF3 group impacts the pKa of the amine and the nucleophilicity of both the amine and alcohol groups. Advanced studies will provide a more precise understanding of these effects, aiding in the prediction of reactivity and the design of subsequent chemical transformations.

Improve Stereochemical Models: Developing more accurate models for predicting the outcome of asymmetric reactions involving this and other fluorinated building blocks is a major goal. mdpi.comnumberanalytics.com By understanding how the fluorine atoms interact with catalyst-substrate transition states, more effective and highly selective catalysts can be designed. This includes refining our understanding of reaction mechanisms, which can be complex and may lie on the borderline between SN1 and SN2 pathways, especially in fluorination reactions. nih.gov

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
2-amino-4,4,4-trifluorobutanoic acid
diethylzinc
N,N-dimethylformamide (DMF)
ethyl acetate
2-methyltetrahydrofuran (2-MeTHF)

Q & A

Q. What are the key synthetic routes for (R)-2-Amino-4,4,4-trifluorobutan-1-ol, and how can enantiomeric purity be optimized?

  • Methodological Answer : A common approach involves asymmetric synthesis or resolution of racemic mixtures. For example, chiral resolution using (R)-1-phenylethylammonium salts can isolate the desired (R)-enantiomer, as demonstrated in the synthesis of related trifluorinated hydroxybutanoates . Elemental analysis (C, H, N, F) and optical rotation ([α]D = +15.1 in EtOH) are critical for verifying purity and configuration. Optimizing reaction conditions (e.g., pH, solvent polarity) during salt formation enhances enantiomeric excess (ee).

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR : ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~ -65 ppm for ¹⁹F) and hydroxyl/amine protons.
  • Optical Rotation : Measure [α]D values (e.g., +15.1 in EtOH for analogous compounds) to confirm chirality .
  • Elemental Analysis : Verify stoichiometry (e.g., C 51.61%, H 5.78%, N 5.02%, F 20.41%) .
  • Melting Point : Compare with literature values (e.g., 75–95°C for structurally similar fluorinated nitrophenols) .
Technique Key Parameters Reference
Optical Rotation[α]D = +15.1 (c=7.27, EtOH)
Elemental AnalysisC 51.69%, H 5.92%, N 5.24%, F 20.38%
Melting Point82–84°C (for related trifluoromethyl ketones)

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Crystallization : Use chiral resolving agents (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then recrystallized from ethanol or methanol .
  • Distillation : Fractional distillation under reduced pressure to separate volatile byproducts.
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., cellulose-based) to achieve >99% ee.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases acidity of adjacent hydroxyl/amine groups, making the compound sensitive to hydrolysis. Accelerated stability studies (40°C/75% RH) and HPLC monitoring are recommended. Storage at 2–8°C in anhydrous solvents (e.g., chloroform) minimizes degradation . pH-dependent stability can be modeled via Arrhenius kinetics to predict shelf life.

Q. What computational methods are suitable for predicting the stereoelectronic effects of this compound in drug design?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets).
  • MD Simulations : Study conformational flexibility in aqueous vs. lipid environments.
    Comparative studies with non-fluorinated analogs can highlight the trifluoromethyl group’s role in bioavailability and binding affinity.

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a chiral building block for triazolopyrazine derivatives (e.g., sitagliptin analogs) . Key steps:
  • Step 1 : Coupling with trifluoromethyl-triazolopyrazine via amide bond formation.
  • Step 2 : Reductive amination to introduce aryl fluorinated groups.
  • Step 3 : Deprotection (e.g., tert-butyl carbamate removal) under acidic conditions .
    Bioactivity testing (e.g., enzyme inhibition assays) validates target engagement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.